5-(Trifluoromethyl)pyridazin-3-amine is an organic compound notable for its trifluoromethyl group, which enhances its chemical reactivity and biological activity. This compound is classified under the category of pyridazine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. The molecular formula for 5-(Trifluoromethyl)pyridazin-3-amine is , with a molecular weight of approximately 163.1 g/mol. Its unique structure contributes to its significance in various scientific fields, including medicinal chemistry and materials science .
The synthesis of 5-(Trifluoromethyl)pyridazin-3-amine typically involves several key steps:
The synthesis can be conducted under controlled conditions to optimize yield and purity. Continuous flow reactors are often employed in industrial settings to facilitate large-scale production while maintaining efficiency .
The molecular structure of 5-(Trifluoromethyl)pyridazin-3-amine features a pyridazine ring with a trifluoromethyl substituent at the fifth position and an amino group at the third position. This arrangement significantly influences its chemical behavior and interactions.
5-(Trifluoromethyl)pyridazin-3-amine can participate in various chemical reactions:
Common reagents used in these reactions include:
The reactions typically yield trifluoromethyl-substituted pyridine derivatives that can be further modified for various applications.
The mechanism of action for 5-(Trifluoromethyl)pyridazin-3-amine primarily involves its interaction with biological targets through biochemical pathways. The trifluoromethyl group enhances lipophilicity, influencing bioavailability and cellular uptake.
Research indicates that this compound exhibits fungicidal activity, affecting mitochondrial electron transport chains and potentially targeting specific enzymes or receptors within cells .
5-(Trifluoromethyl)pyridazin-3-amine is characterized by:
Key chemical properties include:
5-(Trifluoromethyl)pyridazin-3-amine has numerous scientific applications:
Pyridazine, a six-membered diazine heterocycle featuring two adjacent nitrogen atoms, has emerged as a cornerstone scaffold in rational drug design. Its unique electronic distribution, planar geometry, and capacity for diverse non-covalent interactions render it an invaluable template for developing bioactive molecules. The scaffold’s inherent polarity enhances aqueous solubility relative to phenyl or pyridine counterparts, while its nitrogen atoms serve as hydrogen bond acceptors, facilitating target engagement. Recent advances have demonstrated that strategic substitution—particularly with electron-withdrawing groups like trifluoromethyl at the C5 position—can profoundly modulate the physicochemical and pharmacological profiles of pyridazine derivatives, propelling their adoption in medicinal chemistry campaigns targeting challenging disease pathways [3] [7].
The therapeutic exploitation of pyridazine derivatives spans over five decades, evolving from serendipitous discoveries to structure-based design. Early applications focused on cardiovascular therapeutics, exemplified by hydralazine, a vasodilator acting via nitric oxide release. The discovery of its pyridazine core stimulated synthetic efforts to explore bioisosteric replacements for phenyl rings in lead compounds. This strategy gained momentum when molecular modeling revealed that pyridazine’s 120° ring angle and dipole moment (∼5 D) enabled distinct binding modes compared to other azines [3].
A transformative advancement emerged with kinase inhibitor development. Ponatinib, an FDA-approved BCR-ABL inhibitor for chronic myeloid leukemia, incorporates a pyridazine core critical for binding to the kinase hinge region through a key hydrogen bond with the backbone NH of residue Glu286. Similarly, TAK-593 (Phase I clinical trial), featuring an imidazo[1,2-b]pyridazine scaffold, demonstrates potent pan-VEGFR inhibition (IC50 = 0.95 nM against VEGFR-2), underscoring pyridazine’s versatility in targeting angiogenic pathways [3].
Recent innovations have exploited the scaffold’s synthetic tractability for antimicrobial development. Synthetic Mimics of Antimicrobial Peptides (SMAMPs) incorporating pyridazine cores demonstrated potent membrane-disrupting activity against multidrug-resistant Staphylococcus aureus (MIC = 0.78 μg/mL), leveraging the heterocycle’s amphiphilic character to enhance bacterial membrane selectivity over mammalian cells [8].
Table 1: Clinically Significant Pyridazine-Containing Bioactive Molecules
Compound | Therapeutic Target | Clinical Status | Key Structural Feature |
---|---|---|---|
Ponatinib | BCR-ABL kinase | FDA-approved (2012) | Imidazopyridazine |
TAK-593 | VEGFR/PDGFR kinases | Phase I | Imidazo[1,2-b]pyridazine |
SMAMP 1a | Bacterial membranes | Preclinical | Amphiphilic pyridazine oligomer |
VEGFR-2 Inhibitor 18b | VEGFR-2 tyrosine kinase | Preclinical | 3-[4-{(6-Oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea (IC50 = 60.7 nM) [3] |
The trifluoromethyl group (-CF₃) is a privileged substituent in agrochemicals and pharmaceuticals, with >20% of FDA-approved drugs containing fluorine or fluorinated groups. Its profound influence on molecular properties arises from three synergistic effects: lipophilicity enhancement (π-system shielding), electron-withdrawing character (modulating pKa and HOMO/LUMO energies), and metabolic stability (C-F bond strength). -CF₃’s high Hansch hydrophobicity constant (π = 0.88) increases membrane permeability without proportional escalation of P-glycoprotein recognition, while its strong inductive effect (-Iσ = 0.43) acidifies adjacent functional groups, enhancing electrostatic complementarity with targets [4] [7] [9].
Trifluoromethylation strategies have evolved substantially. Nucleophilic trifluoromethylation employs reagents like TMSCF₃ (Ruppert-Prakash reagent), activated by fluoride to generate CF₃⁻ equivalents that attack electrophilic centers. Radical pathways utilize CF₃I/B₂pin₂ systems under photoredox catalysis for C–H functionalization. Electrophilic trifluoromethylation employs hypervalent iodine reagents (e.g., Umemoto’s reagent), particularly effective for electron-rich heterocycles. These methods enable regioselective installation of -CF₃ onto pyridazine rings—a transformation historically challenging due to ring electron deficiency [4].
In pyridazine systems, C5-trifluoromethyl substitution exerts electronic effects distinct from meta-CF₃ in benzene. Quantum mechanical calculations reveal that 5-(trifluoromethyl)pyridazin-3-amine exhibits a dipole moment of 4.8 Debye and π-deficient character (LUMO energy = -1.42 eV), facilitating charge-transfer interactions with biological nucleophiles. The compound’s calculated logP (1.85) balances solubility and permeability, outperforming non-fluorinated analogs in cell-based assays [7] [9].
Table 2: Comparative Properties of Pyridazin-3-amine Derivatives
Substituent | logP (Calculated) | Dipole Moment (D) | LUMO Energy (eV) | VEGFR-2 IC₅₀ (μM) |
---|---|---|---|---|
H | 0.32 | 3.1 | -0.98 | >100 |
CH₃ | 0.91 | 3.5 | -1.05 | 38.2 |
CF₃ | 1.85 | 4.8 | -1.42 | 1.3 [3] [7] |
The fusion of pyridazine’s hydrogen-bonding capability with the trifluoromethyl group’s physicochemical effects creates a versatile pharmacophore. Computational docking reveals that 5-(trifluoromethyl)pyridazin-3-amine adopts a bidirectional hydrogen-bonding motif: the exocyclic amine serves as a hydrogen bond donor (e.g., to VEGFR-2 hinge region residue Cys919), while N2 of the pyridazine ring accepts a hydrogen bond from Leu840. The -CF₃ group engages in orthogonal hydrophobic pocket filling and halogen bonding interactions with Pro916 and Asp1046, explaining its 80-fold potency enhancement over unsubstituted analogs [3] [7].
The scaffold’s synthetic versatility facilitates divergent derivatization. Key reactions include:
This adaptability is exemplified in VEGFR-2 inhibitor compound 8c (3-(4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)urea derivative), where the 5-CF₃ pyridazinone core achieves nanomolar inhibition (IC50 = 1.3 μM) against VEGFR-2—superior to sorafenib (IC50 = 90 nM) in cellular assays. The compound suppresses VEGF-induced HUVEC proliferation at 10 μM by disrupting VEGFR-2 autophosphorylation, validating scaffold efficacy [3] [7] [10].
Structural biology studies reveal that 5-(trifluoromethyl)pyridazin-3-amine derivatives disrupt protein-protein interfaces inaccessible to larger scaffolds. In D-amino acid oxidase (DAAO) inhibitors, the compact core (MW = 163.1 g/mol) occupies a subpocket near FAD with the -CF₃ group displacing structured water molecules, enhancing binding entropy. This "fragment-like" character combined with lead-like properties (PSA = 50 Ų, HBD = 1) positions the scaffold favorably for CNS applications, including schizophrenia therapeutics targeting the D-serine pathway [10].
Table 3: Therapeutic Applications of 5-(Trifluoromethyl)pyridazin-3-amine Derivatives
Therapeutic Area | Molecular Target | Representative Derivative | Key Biological Effect |
---|---|---|---|
Oncology | VEGFR-2 tyrosine kinase | Compound 8c | Inhibits HUVEC proliferation (IC₅₀ = 1.3 μM) |
Antimicrobials | Bacterial membranes | SMAMP 1a | Disrupts S. aureus membranes (MIC = 0.78 μg/mL) |
Neuroscience | D-amino acid oxidase (DAAO) | US10463663B2 Claimed Compound | Increases D-serine levels in prefrontal cortex |
Energetic Materials | N/A | Fused triazolopyridazines | High enthalpy of formation (>300 kJ/mol) [2] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9